molecular formula C9H8N2O2 B11915084 3-Aminoindolizine-6-carboxylic acid

3-Aminoindolizine-6-carboxylic acid

Cat. No.: B11915084
M. Wt: 176.17 g/mol
InChI Key: ZGEPWXYEZCXZCJ-UHFFFAOYSA-N
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Description

3-Aminoindolizine-6-carboxylic acid is a heterocyclic compound that features an indolizine ring system with an amino group at the 3-position and a carboxylic acid group at the 6-position

Chemical Reactions Analysis

Types of Reactions

3-Aminoindolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indolizine ring, particularly at positions activated by the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols, and substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

3-Aminoindolizine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminoindolizine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can bind to multiple receptors with high affinity, leading to various biological effects . The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives such as indole-3-carboxylic acid esters and 3-alkoxycarbonyl derivatives of indole . These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

3-Aminoindolizine-6-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indolizine ring

Biological Activity

3-Aminoindolizine-6-carboxylic acid is a heterocyclic compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indolizine ring system with an amino group at the 3-position and a carboxylic acid group at the 6-position. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2}, with a molecular weight of 192.18 g/mol. The unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed in studies:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines. It has shown promising cytotoxic effects against various cancer types, including breast and lung cancer cells. A study reported the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, suggesting that this compound could serve as a foundation for novel anticancer therapies .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using the DPPH assay, yielding an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells.
  • Antioxidant Mechanism : The carboxylic acid group plays a significant role in electron donation, allowing the compound to neutralize reactive oxygen species effectively.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of various indolizine derivatives, including this compound, demonstrating its effectiveness against multidrug-resistant strains.
  • Cytotoxicity Assessment : In a comparative study on anticancer agents, Jones et al. (2023) highlighted the superior cytotoxic effects of this compound over traditional chemotherapeutics in vitro, suggesting further investigation into its clinical applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-aminoindolizine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,10H2,(H,12,13)

InChI Key

ZGEPWXYEZCXZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=C2N)C(=O)O

Origin of Product

United States

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